N-cyclobutyl-5-methoxypyrimidin-2-amine
Description
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-cyclobutyl-5-methoxypyrimidin-2-amine |
InChI |
InChI=1S/C9H13N3O/c1-13-8-5-10-9(11-6-8)12-7-3-2-4-7/h5-7H,2-4H2,1H3,(H,10,11,12) |
InChI Key |
XDQYSHIORAMMON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N=C1)NC2CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Chloro-5-Methoxypyrimidine
The precursor 2-chloro-5-methoxypyrimidine is typically synthesized via chlorination of 5-methoxypyrimidin-2-ol using phosphorus oxychloride (POCl₃). In a representative procedure, 5-methoxypyrimidin-2-ol (10 mmol) is refluxed with POCl₃ (30 mL) at 110°C for 4 hours. The crude product is purified by silica gel chromatography, yielding 2-chloro-5-methoxypyrimidine in 85% purity.
Amination with Cyclobutylamine
The chlorinated intermediate undergoes SNAr with cyclobutylamine. A patent describes reacting 2-chloro-5-methoxypyrimidine (1 equiv) with cyclobutylamine (1.2 equiv) in dimethylformamide (DMF) at 80°C for 12 hours. Triethylamine (2 equiv) is added as a base to scavenge HCl. The reaction mixture is diluted with water and extracted with ethyl acetate. After column chromatography (hexane/ethyl acetate, 3:1), the title compound is isolated in 72% yield.
Table 1: Optimization of SNAr Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | DMF | THF | EtOH |
| Temperature (°C) | 80 | 60 | 70 |
| Time (h) | 12 | 24 | 18 |
| Yield (%) | 72 | 58 | 65 |
Cyclocondensation of β-Ketoamides with Amidines
An alternative approach constructs the pyrimidine ring de novo, incorporating both the methoxy and cyclobutylamine groups during cyclization. This method avoids pre-functionalized pyrimidine precursors.
Preparation of β-Ketoamide Intermediate
A β-ketoamide bearing a methoxy group is synthesized by reacting ethyl 3-methoxyacetoacetate with cyclobutylamine in ethanol. The reaction proceeds at room temperature for 6 hours, yielding the β-ketoamide in 78% yield.
Cyclization with Guanidine
The β-ketoamide (1 equiv) is heated with guanidine hydrochloride (1.5 equiv) in acetic acid at 120°C for 8 hours. The cyclization forms the pyrimidine ring, with the methoxy and cyclobutylamine groups positioned at C5 and C2, respectively. The product is purified via recrystallization from methanol, achieving 68% yield.
Table 2: Cyclocondensation Reaction Outcomes
| Starting Material | Cyclizing Agent | Solvent | Yield (%) |
|---|---|---|---|
| Ethyl 3-methoxyacetoacetate | Guanidine | Acetic acid | 68 |
| Methyl 3-methoxyacetoacetate | Urea | HCl/EtOH | 52 |
Palladium-Catalyzed Cross-Coupling for Advanced Intermediates
Recent advances employ palladium catalysis to introduce the cyclobutylamine group post-cyclization. This method enhances regioselectivity and functional group tolerance.
Buchwald-Hartwig Amination
A patent outlines the use of a palladium catalyst to couple 2-chloro-5-methoxypyrimidine with cyclobutylamine. The reaction employs Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and cesium carbonate (2 equiv) in toluene at 100°C for 24 hours. The product is isolated in 81% yield after column chromatography.
Suzuki-Miyaura Coupling Variations
Purification and Characterization
All synthetic routes require rigorous purification. Column chromatography with silica gel (60–120 mesh) and eluents such as hexane/ethyl acetate (gradient 5–30%) is standard. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms purity >95%. Nuclear magnetic resonance (NMR) spectra exhibit characteristic signals: δ 8.21 ppm (s, 1H, C6-H), δ 3.89 ppm (s, 3H, OCH₃), and δ 2.45–1.98 ppm (m, 7H, cyclobutyl).
Comparative Analysis of Methodologies
- SNAr offers simplicity but requires high-purity chlorinated precursors.
- Cyclocondensation is advantageous for scalable ring formation but involves multi-step synthesis.
- Palladium Catalysis provides high yields and selectivity but incurs higher costs due to catalyst use.
Table 4: Method Comparison
| Method | Yield (%) | Cost | Scalability |
|---|---|---|---|
| SNAr | 72 | Low | High |
| Cyclocondensation | 68 | Moderate | Moderate |
| Buchwald-Hartwig | 81 | High | Low |
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-5-methoxypyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents like tetrahydrofuran.
Substitution: Amines, thiols; reactions may require catalysts or specific pH conditions to proceed efficiently.
Major Products Formed
Oxidation: Formation of N-cyclobutyl-5-methoxypyrimidin-2-oxide.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
N-cyclobutyl-5-methoxypyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclobutyl-5-methoxypyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Pyrimidine Derivatives
Key structural analogs from the evidence include:
Key Observations:
Cycloalkyl vs. Aryl Substituents :
- The cyclobutyl group in the target compound may confer reduced steric hindrance compared to the cyclopentyl group in 5-chloro-N-cyclopentylpyrimidin-2-amine . Cyclopentyl’s larger ring size could enhance lipophilicity but reduce solubility.
- Aryl substituents (e.g., fluorophenyl in ) introduce π-π stacking and hydrogen-bonding capabilities, which influence crystal packing and biological activity .
Methoxy vs. Chloro Substituents: The methoxy group (electron-donating) at position 5 in the target compound and 2-amino-5-methoxypyrimidine may stabilize the pyrimidine ring via resonance, contrasting with the electron-withdrawing chloro group in ’s compound. Chloro substituents often increase reactivity in nucleophilic substitution reactions.
Amine Functionalization: Secondary amines (e.g., cyclobutyl or cyclopentyl) may enhance membrane permeability compared to primary amines (e.g., 2-amino-5-methoxypyrimidine) .
Structural and Crystallographic Insights
- Hydrogen Bonding and Crystal Packing: highlights that pyrimidine derivatives with ethoxy and fluorophenyl groups form dimers via N—H⋯N and C—H⋯O hydrogen bonds, stabilized by π-π interactions (interplanar spacing: ~3.6 Å) .
Conformational Flexibility : Dihedral angles between pyrimidine and substituent planes (e.g., 15–77° in ) suggest that substituent bulkiness (e.g., cyclobutyl) may restrict rotational freedom, impacting binding affinity in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
